5-Phenyl-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-Phenyl-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines a pyrazole ring fused with a benzoxazine ring, along with phenyl and propan-2-yloxyphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Formation of the Benzoxazine Ring: The benzoxazine ring is formed by the reaction of an appropriate phenol derivative with formaldehyde and an amine.
Coupling of the Rings: The final step involves coupling the pyrazole and benzoxazine rings through a series of condensation reactions, often facilitated by catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Phenyl-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting various diseases, including cancer and neurological disorders.
Materials Science: Use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 5-Phenyl-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors, leading to changes in cellular signaling pathways.
Pathway Modulation: Affecting various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1-benzofuran-2-yl derivatives: These compounds share a similar phenyl and benzofuran structure but lack the pyrazole and benzoxazine rings.
Imidazole Containing Compounds: These compounds have a five-membered ring with two nitrogen atoms, similar to the pyrazole ring in the target compound.
Uniqueness
5-Phenyl-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its fused ring structure, which imparts specific chemical and biological properties. The combination of pyrazole and benzoxazine rings, along with the phenyl and propan-2-yloxyphenyl substituents, makes it distinct from other similar compounds.
Properties
Molecular Formula |
C25H24N2O2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
5-phenyl-2-(4-propan-2-yloxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C25H24N2O2/c1-17(2)28-20-14-12-18(13-15-20)22-16-23-21-10-6-7-11-24(21)29-25(27(23)26-22)19-8-4-3-5-9-19/h3-15,17,23,25H,16H2,1-2H3 |
InChI Key |
VOBPLYTZZFXTBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=CC=C5 |
Origin of Product |
United States |
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